molecular formula C12H19N3O2 B2564965 Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate CAS No. 2034259-61-3

Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate

Cat. No.: B2564965
CAS No.: 2034259-61-3
M. Wt: 237.303
InChI Key: KAQOAVGMXSGYJH-UHFFFAOYSA-N
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Description

Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines, which can be achieved through the use of hydrogen gas in the presence of a suitable catalyst . Another approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by further chemical transformations to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring that the processes are scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate involves its interaction with specific molecular targets. For instance, in the context of hepatitis B treatment, it acts as a core protein allosteric modulator, inhibiting the replication of the virus by binding to the core protein and preventing its proper assembly . This disruption of viral replication pathways makes it a promising candidate for antiviral therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a core protein allosteric modulator sets it apart from other similar compounds, making it particularly valuable in antiviral research.

Properties

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-5-7-15-10(8-9)4-6-13-15/h4,6,9H,5,7-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQOAVGMXSGYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN2C(=CC=N2)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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